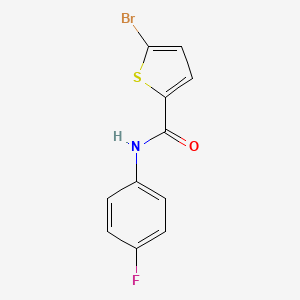

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

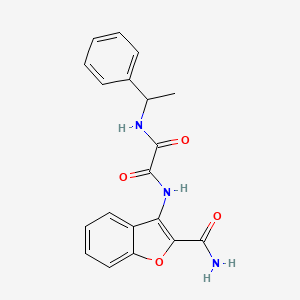

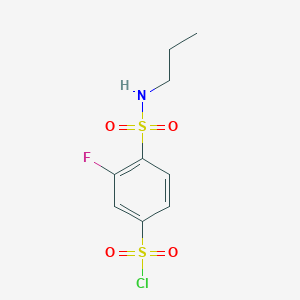

“5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide” is a chemical compound. It has a molecular formula of C11H8BrFNOS . It is related to “2-(5-Bromo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene”, which is an antidiabetic agent used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C11H8FNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, “2-Bromothiophene” undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-(5-Bromo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene” include a melting point of 103 °C, a boiling point of 438.3 °C, and a density of 1.607 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methods : The compound has been synthesized using various methods, such as direct lithiations and bromination reactions. For instance, Bar and Martin (2021) synthesized a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, using successive direct lithiations from thiophene, highlighting the versatility of synthesis methods for similar compounds (Bar & Martin, 2021).

Biological and Pharmacological Applications

Antimalarial Properties : Bromo-benzothiophene carboxamide derivatives, similar in structure to 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide, have been identified as potent inhibitors of Plasmodium falciparum, suggesting potential applications in antimalarial therapies. Banerjee et al. (2011) found that such compounds showed promising results as antimalarials (Banerjee et al., 2011).

Anticancer Activity : Thiophene carboxamide derivatives have demonstrated significant anticancer activities in various studies. Atta and Abdel-Latif (2021) synthesized new thiophene-2-carboxamide derivatives and tested them for cytotoxicity, showing potential as anticancer agents (Atta & Abdel-Latif, 2021).

Antiviral Properties : Analogues of thiophene-2-carboxamide have been synthesized and evaluated for their antiviral activities. Pan et al. (2015) synthesized N-benzyl-N-phenylthiophene-2-carboxamide analogues and found them effective against human enterovirus 71, suggesting potential applications in antiviral therapies (Pan et al., 2015).

Miscellaneous Applications

- Material Science Applications : Thiophene derivatives have been studied for their potential in various material science applications. For example, Balakit et al. (2015) investigated new thiophene derivatives as photostabilizers for rigid poly(vinyl chloride), demonstrating the diverse utility of thiophene-based compounds in material sciences (Balakit et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target thesodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 plays a crucial role in reabsorbing glucose in the kidneys, and its inhibition can lead to the excretion of glucose, thereby reducing blood glucose levels.

Biochemical Pathways

The compound’s action on the SGLT2 receptor affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed into the bloodstream, which leads to a decrease in blood glucose levels. This can have downstream effects on various metabolic processes, particularly in individuals with type 2 diabetes.

Pharmacokinetics

The compound’s solubility, stability, and other properties can influence its bioavailability . For instance, it is a stable compound but may decompose under certain conditions such as high temperatures or the presence of strong oxidizing agents .

Result of Action

The primary result of the compound’s action is the reduction of blood glucose levels . By inhibiting the SGLT2 receptor, the compound prevents glucose reabsorption in the kidneys, leading to increased glucose excretion and decreased blood glucose levels. This can be particularly beneficial for individuals with type 2 diabetes.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, the presence of other medications, and individual variations in drug metabolism.

Safety and Hazards

Properties

IUPAC Name |

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGSWGOCKISOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Adamantan-1-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2957649.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2957653.png)

![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)

![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)

![N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2957662.png)

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)